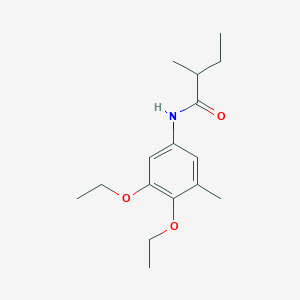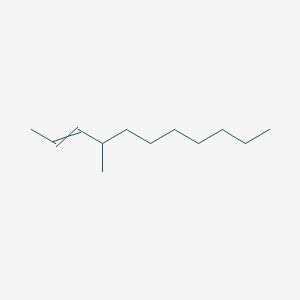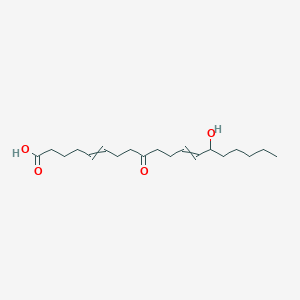
14-Hydroxy-9-oxononadeca-5,12-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Hydroxy-9-oxononadeca-5,12-dienoic acid: is a complex organic compound with the molecular formula C19H32O4. It is characterized by the presence of multiple functional groups, including hydroxyl, ketone, and carboxylic acid groups. This compound is notable for its unique structure, which includes a long carbon chain with conjugated double bonds and various oxygen-containing functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxy-9-oxononadeca-5,12-dienoic acid typically involves multi-step organic reactions. One common method includes the oxidation of precursor compounds that contain similar carbon skeletons. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial production of such complex organic molecules .
Analyse Des Réactions Chimiques
Types of Reactions: 14-Hydroxy-9-oxononadeca-5,12-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups into halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional carboxylic acids, while reduction can yield secondary alcohols .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 14-Hydroxy-9-oxononadeca-5,12-dienoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, as these reactions can modulate the redox state of cells and tissues .
Comparaison Avec Des Composés Similaires
14-Hydroxy-9-oxo-5,12-nonadecadienoic acid: This compound shares a similar carbon skeleton but differs in the position of the functional groups.
12-Hydroxy-9-oxo-5,12-nonadecadienoic acid: Another similar compound with variations in the position of the hydroxyl and ketone groups.
Uniqueness: 14-Hydroxy-9-oxononadeca-5,12-dienoic acid is unique due to its specific arrangement of functional groups and conjugated double bonds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
91326-99-7 |
|---|---|
Formule moléculaire |
C19H32O4 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
14-hydroxy-9-oxononadeca-5,12-dienoic acid |
InChI |
InChI=1S/C19H32O4/c1-2-3-7-12-17(20)14-10-11-15-18(21)13-8-5-4-6-9-16-19(22)23/h4-5,10,14,17,20H,2-3,6-9,11-13,15-16H2,1H3,(H,22,23) |
Clé InChI |
FYKCDVZGFYUPQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CCCC(=O)CCC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
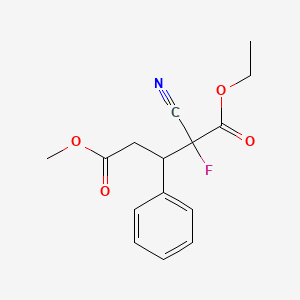
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
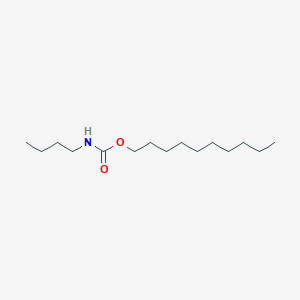
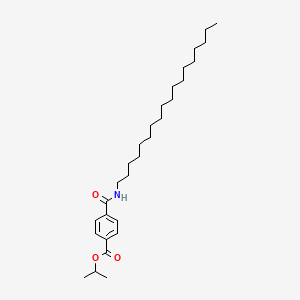
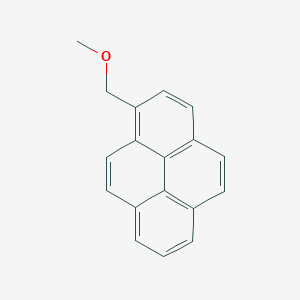
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
